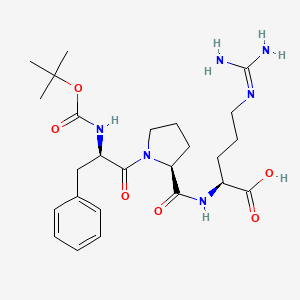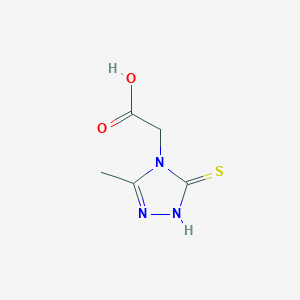
O-(But-3-en-1-yl)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydroxylamine derivatives can vary based on the desired substituents. For example, the synthesis of N,O-bis(tert-butoxycarbonyl)hydroxylamine was achieved in 85% yield from hydroxylamine hydrochloride and di-tert-butyl dicarbonate in the presence of triethylamine, showcasing a method that utilizes readily available reagents and improves safety over previous methods . Similarly, the synthesis of O-(2,4-dinitrophenyl)hydroxylamine was described as an efficient two-step process, highlighting the versatility of hydroxylamine derivatives in synthesizing other compounds such as N-benzoyliminopyridinium ylides .
Molecular Structure Analysis
The molecular structure of hydroxylamine derivatives can be complex and is often studied using techniques such as X-ray crystallography. For instance, the structure of a trifluoromethyl-substituted compound obtained through reactions with hydroxylamine was analyzed, revealing the existence of the compound as a racemate with specific inter- and intramolecular hydrogen bonds . This indicates that hydroxylamine derivatives can have distinct stereochemistry and intermolecular interactions, which are important for their reactivity and applications.
Chemical Reactions Analysis
Hydroxylamine derivatives are known to participate in a variety of chemical reactions. The study of O-(2,4-dinitrophenyl)hydroxylamine showed its use in N-amination/benzoylation procedures with substituted pyridines, leading to the formation of polysubstituted N-benzoyliminopyridinium ylides . Additionally, the reactions of a trifluoromethyl-substituted dielectrophile with hydroxylamine and hydrazine were investigated, resulting in the formation of pyrazole derivatives . These examples demonstrate the reactivity of hydroxylamine derivatives in forming a wide range of heterocyclic and nitrogen-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxylamine derivatives can be influenced by their molecular structure and substituents. For example, the crystal structure of a trifluoromethyl-substituted compound showed specific molecular alignments and configurations, which can affect its physical properties such as melting point and solubility . The synthesis of isotopically labeled hydroxylamine hydrochloride also highlights the importance of purity and isotopic enrichment, which are critical for applications in NMR spectroscopy and mass spectrometry .
Applications De Recherche Scientifique
-
Scientific Field: Synthetic Chemistry
-
Scientific Field: Biochemistry
-
Scientific Field: Electroanalysis
-
Scientific Field: Organic Synthesis
-
Scientific Field: Analytical Chemistry
-
Scientific Field: Environmental Science
-
Scientific Field: Medicinal Chemistry
Safety And Hazards
Propriétés
IUPAC Name |
O-but-3-enylhydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-3-4-6-5;/h2H,1,3-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIVEUNZIQKIJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCON.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555492 |
Source


|
| Record name | O-But-3-en-1-ylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(But-3-en-1-yl)hydroxylamine hydrochloride | |
CAS RN |
113211-41-9 |
Source


|
| Record name | O-But-3-en-1-ylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)











![5-([1,1'-Biphenyl]-4-yl)-5-oxopentanoic acid](/img/structure/B1282922.png)
